molecular formula C5H12Cl2N2O2 B1315393 Dimethyl malonimidate dihydrochloride CAS No. 71160-05-9

Dimethyl malonimidate dihydrochloride

Cat. No.: B1315393
CAS No.: 71160-05-9
M. Wt: 203.06 g/mol
InChI Key: ZYBFEKQCCYBQLZ-UHFFFAOYSA-N
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Description

Dimethyl malonimidate dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl malonimidate dihydrochloride can be synthesized through the reaction of malononitrile with dimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dimethyl malonimidate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of dimethyl malonimidate dihydrochloride involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to form stable cross-links with proteins. This makes it particularly valuable in biochemical and medicinal applications where precise modification of biomolecules is required .

Properties

IUPAC Name

dimethyl propanediimidate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c1-8-4(6)3-5(7)9-2;;/h6-7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBFEKQCCYBQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CC(=N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991473
Record name Dimethyl propanediimidate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71160-05-9
Record name Dimethyl malonoimidate dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl propanediimidate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl malonoimidate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl malonimidate dihydrochloride
Reactant of Route 2
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Dimethyl malonimidate dihydrochloride
Reactant of Route 3
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Dimethyl malonimidate dihydrochloride
Reactant of Route 4
Dimethyl malonimidate dihydrochloride
Reactant of Route 5
Dimethyl malonimidate dihydrochloride

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